4-Tetrahydropyran-2-yloxyphenylacetonitrile
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Overview
Description
4-Tetrahydropyran-2-yloxyphenylacetonitrile is a chemical compound that is part of a broader class of organic molecules that contain a tetrahydropyran ring, a phenyl group, and a nitrile group. The presence of these functional groups suggests that the compound could be involved in various chemical reactions and possess distinct physical and chemical properties. While the specific compound 4-Tetrahydropyran-2-yloxyphenylacetonitrile is not directly mentioned in the provided papers, the synthesis and reactions of structurally related compounds are discussed.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be catalyzed by various substances. For instance, the synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles derivatives is achieved through a one-pot cyclocondensation reaction catalyzed by silica-supported tetramethylguanidine under solvent-free conditions . This method is noted for its efficiency, high yield, and environmental friendliness due to the easy workup and recovery of the catalyst. Although this synthesis does not directly pertain to 4-Tetrahydropyran-2-yloxyphenylacetonitrile, the principles of catalysis and green chemistry are relevant to its potential synthesis.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a tetrahydropyran ring, which is a six-membered ether-containing ring, and a phenyl group, which is an aromatic ring. The nitrile group, which is a carbon triple-bonded to a nitrogen atom, adds to the reactivity of these molecules. The specific interactions and orientation of these groups within the molecule can significantly influence the compound's reactivity and properties.
Chemical Reactions Analysis
Compounds similar to 4-Tetrahydropyran-2-yloxyphenylacetonitrile can undergo various chemical reactions. For example, the acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride leads to the formation of new amides and 1-acylpyrazole . This suggests that the tetrahydropyran ring can be functionalized to create acyl chlorides, which can then react with nucleophiles such as amines and pyrazoles to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Tetrahydropyran-2-yloxyphenylacetonitrile would be influenced by its functional groups. The tetrahydropyran ring could impart certain steric and electronic effects, while the phenyl group could contribute to the compound's aromaticity and stability. The nitrile group would likely affect the compound's polarity and reactivity. The exact properties would depend on the specific substituents and their positions on the tetrahydropyran and phenyl rings. The papers provided do not detail the physical and chemical properties of the exact compound , but they do provide insight into the reactivity of structurally related compounds .
Scientific Research Applications
Synthesis and Structural Studies
Spectral and Structural Properties : Kumar et al. (2020) conducted a comparative experimental and theoretical study on synthetic analogs of the biologically relevant 4H-pyran motif, which includes structures like 4-tetrahydropyran-2-yloxyphenylacetonitrile (Kumar et al., 2020).
Drug Discovery and Synthesis
Small-Molecule Inhibitors : Shouksmith et al. (2015) described the synthesis of a tetrahydropyran derivative, which could be a structural analog to 4-tetrahydropyran-2-yloxyphenylacetonitrile, and its application in inhibiting the SCFSKP2 E3 ligase complex (Shouksmith et al., 2015).
Diversity-Oriented Synthesis for Drug Discovery : Nortcliffe et al. (2017) discussed the use of functionalized tetrahydropyran scaffolds, similar to 4-tetrahydropyran-2-yloxyphenylacetonitrile, in library synthesis for drug discovery (Nortcliffe et al., 2017).
Natural Product Synthesis and Catalysis
Synthesis of Natural Products : McDonald and Scheidt (2015) focused on the therapeutic potential of natural products containing tetrahydropyran and tetrahydropyran-4-ones, which could include derivatives of 4-tetrahydropyran-2-yloxyphenylacetonitrile (McDonald & Scheidt, 2015).
Facile and Efficient Synthesis Methods : Lee et al. (2009) explored a tandem cross-metathesis/thermal S(N)2' reaction for synthesizing 4-hydroxy-2,6-cis-tetrahydropyrans, a method that could be applicable to compounds like 4-tetrahydropyran-2-yloxyphenylacetonitrile (Lee, Kim & Hong, 2009).
Chemical and Biochemical Investigations
- Biosynthesis of Mycotoxins : Go et al. (2021) elucidated the biosynthetic pathway of (-)-sambutoxin, which includes the enzymatic formation of a tetrahydropyran moiety, potentially relevant to 4-tetrahydropyran-2-yloxyphenylacetonitrile (Go et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition Performance : Yadav et al. (2016) studied pyranopyrazole derivatives, including tetrahydropyran structures, for their inhibition efficacy on mild steel corrosion, suggesting potential industrial applications for 4-tetrahydropyran-2-yloxyphenylacetonitrile (Yadav, Gope, Kumari & Yadav, 2016).
Safety And Hazards
Future Directions
Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . The future directions in the study of 4-Tetrahydropyran-2-yloxyphenylacetonitrile and related compounds may involve further exploration of their potential therapeutic and industrial applications.
properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOKYJGJVMIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetrahydropyran-2-yloxyphenylacetonitrile |
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